4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone
CAS No.: 303987-72-6
Cat. No.: VC7879098
Molecular Formula: C16H15BrClN3O3
Molecular Weight: 412.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303987-72-6 |
|---|---|
| Molecular Formula | C16H15BrClN3O3 |
| Molecular Weight | 412.7 g/mol |
| IUPAC Name | 4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholin-4-ylpyridazin-3-one |
| Standard InChI | InChI=1S/C16H15BrClN3O3/c17-15-13(20-5-7-24-8-6-20)9-19-21(16(15)23)10-14(22)11-1-3-12(18)4-2-11/h1-4,9H,5-8,10H2 |
| Standard InChI Key | IPQOGEIGBQEMMW-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=C(C(=O)N(N=C2)CC(=O)C3=CC=C(C=C3)Cl)Br |
| Canonical SMILES | C1COCCN1C2=C(C(=O)N(N=C2)CC(=O)C3=CC=C(C=C3)Cl)Br |
Introduction
4-Bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone is a complex organic compound with a molecular formula of C16H15BrClN3O3 and a molecular weight of 412.67 g/mol . This compound belongs to the pyridazinone class, which is known for its diverse biological activities and potential therapeutic applications. The presence of bromo, chloro, and morpholino groups in its structure contributes to its reactivity and interaction with biological targets.
Synthesis and Chemical Reactions
The synthesis of 4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone typically involves multi-step reactions. These reactions can include condensation, substitution, and cyclization processes to form the pyridazinone core and attach the necessary side chains. Further chemical modifications can be made to develop derivatives with enhanced biological activity or altered pharmacokinetic properties.
Biological Activity and Potential Applications
While specific biological activities of 4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone have not been extensively detailed, compounds within the pyridazinone class are often explored for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Further research is needed to elucidate its precise mechanism of action and potential therapeutic uses.
Research Findings and Future Directions
Current research on this compound is limited, but ongoing studies aim to explore its therapeutic potential within medicinal chemistry. The development of derivatives with improved biological activity or pharmacokinetic profiles is a key area of interest. Molecular modeling and docking studies could provide insights into how this compound interacts with biological targets, guiding future modifications.
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